2,4-Dioxo-1,3-diazinane-5-sulfonyl chloride
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Overview
Description
2,4-Dioxo-1,3-diazinane-5-sulfonyl chloride is an organosulfur compound with significant applications in various fields. It is known for its role as a pharmaceutical intermediate and its utility in organic synthesis. The compound’s structure features a diazinane ring with two oxo groups and a sulfonyl chloride group, making it a versatile reagent in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dioxo-1,3-diazinane-5-sulfonyl chloride typically involves the chlorination of 2,4-dioxo-1,3-diazinane-5-sulfonic acid. This reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The reaction is usually performed in the presence of thionyl chloride or phosphorus pentachloride as chlorinating agents.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dioxo-1,3-diazinane-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Hydrolysis: The compound can hydrolyze in the presence of water or aqueous bases to form 2,4-dioxo-1,3-diazinane-5-sulfonic acid.
Oxidation and Reduction: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Chlorinating Agents: Thionyl chloride, phosphorus pentachloride
Hydrolysis Agents: Water, aqueous bases
Major Products Formed:
Sulfonamide Derivatives: Formed by reaction with amines
Sulfonate Ester Derivatives: Formed by reaction with alcohols
Sulfonothioate Derivatives: Formed by reaction with thiols
Scientific Research Applications
2,4-Dioxo-1,3-diazinane-5-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl-containing compounds.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2,4-Dioxo-1,3-diazinane-5-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify various substrates, including organic molecules and biomolecules, through the formation of sulfonyl derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
- 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride
- 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrimidine-5-sulfonyl chloride
Comparison: 2,4-Dioxo-1,3-diazinane-5-sulfonyl chloride is unique due to its specific ring structure and the presence of the sulfonyl chloride group. Compared to similar compounds, it offers distinct reactivity and selectivity in chemical reactions. For instance, the presence of the diazinane ring provides different steric and electronic properties compared to the tetrahydropyrimidine analogs, influencing its behavior in synthetic applications.
Properties
Molecular Formula |
C4H5ClN2O4S |
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Molecular Weight |
212.61 g/mol |
IUPAC Name |
2,4-dioxo-1,3-diazinane-5-sulfonyl chloride |
InChI |
InChI=1S/C4H5ClN2O4S/c5-12(10,11)2-1-6-4(9)7-3(2)8/h2H,1H2,(H2,6,7,8,9) |
InChI Key |
INNGWNQYJPEHOI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)NC(=O)N1)S(=O)(=O)Cl |
Origin of Product |
United States |
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